N,N-Dimethyl-N'-phenylformamidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 163907. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

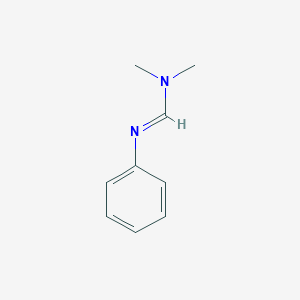

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethyl-N'-phenylmethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c1-11(2)8-10-9-6-4-3-5-7-9/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRPCLECGIYMIMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901031043, DTXSID10862752, DTXSID601270024 | |

| Record name | N'-Phenyl-N,N-dimethylformamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901031043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-Dimethyl-N'-phenylmethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-N,N-Dimethyl-N′-phenylmethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601270024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1783-25-1, 74431-53-1 | |

| Record name | N,N-Dimethyl-N′-phenylmethanimidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1783-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Formamidine, N,N-dimethyl-N'-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001783251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethyl-N'-phenylformamidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163907 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N'-Phenyl-N,N-dimethylformamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901031043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-N,N-Dimethyl-N′-phenylmethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601270024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dimethyl-N'-phenylformamidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Reaction Mechanisms of N,n Dimethyl N Phenylformamidine

Fundamental Amidine Reactivity Profiles

Electrophilic and Nucleophilic Reactivity of the Amidine Moiety

The amidine functional group, characterized by the N=C-N linkage, exhibits a rich and versatile reactivity profile, acting as both an electrophile and a nucleophile. In N,N-Dimethyl-N'-phenylformamidine, the carbon atom of the formamidine (B1211174) group is electrophilic due to the electron-withdrawing nature of the adjacent nitrogen atoms. This electrophilicity allows it to react with various nucleophiles. The lone pair of electrons on the nitrogen atoms, in turn, imparts nucleophilic character to the molecule.

The reactivity of the amidine moiety is significantly influenced by the substituents on the nitrogen atoms. In this compound, the dimethylamino group is electron-donating, which can modulate the electrophilicity of the formamidine carbon. Conversely, the phenyl group is electron-withdrawing, which can influence the nucleophilicity of the N'-nitrogen. This dual electronic nature makes this compound a versatile reagent in organic synthesis.

The amidine group can be compared to amides in terms of electrophilicity. While the carbonyl carbon in an amide is electrophilic, the delocalization of the nitrogen lone pair reduces its reactivity towards nucleophiles. futurelearn.comwikipedia.org Similarly, in formamidines, the delocalization across the N=C-N system affects its reactivity. However, protonation of the amidine nitrogen can significantly enhance the electrophilicity of the carbon atom, making it more susceptible to nucleophilic attack. nih.govresearchgate.net This is a key principle exploited in many of its reactions.

Superelectrophiles, which bear more than a single positive charge, are considerably more reactive than their monocationic counterparts. acs.org While this compound itself is not a superelectrophile, the concept of enhancing electrophilicity through protonation or reaction with Lewis acids is a recurring theme in its chemistry.

Tautomerism and Prototropic Equilibria in Formamidine Systems

Formamidine systems, particularly those with at least one hydrogen atom on a nitrogen, can exist in tautomeric forms. researchgate.net Tautomerism plays a crucial role in the stabilization and reactivity of these compounds. rsc.org For this compound, which has a hydrogen on the formamidine carbon, the potential for tautomerism is a key feature of its chemical behavior.

The prototropic equilibrium in formamidines involves the migration of a proton between the two nitrogen atoms. researchgate.net This equilibrium can be influenced by factors such as the nature of the substituents on the nitrogen atoms and the solvent. In the case of N,N'-disubstituted guanidines, a related class of compounds, the tautomeric preference is influenced by the electronic properties of the substituents and intermolecular hydrogen bonding in the crystal lattice. mdpi.com

The N=C(H)-NH fragment in formamidines can be considered a "bisimine" centered on the same carbon due to this prototropic equilibrium, allowing for the exchange of both nitrogen-containing fragments. nih.govresearchgate.net This dynamic nature is fundamental to their application in dynamic covalent chemistry.

Reactions with Carbonyl and Isocyanate Compounds

This compound can be synthesized through the reaction of phenylisocyanate with N,N-dimethylformamide (DMF) at elevated temperatures (above 60°C). researchgate.net This reaction highlights the reactivity of isocyanates as electrophiles and the role of DMF as a reactant, not just a solvent. nih.gov

The reaction of this compound with carbonyl compounds is less commonly documented in readily available literature compared to its other reactions. However, the fundamental principles of its reactivity suggest that the nucleophilic nitrogen of the formamidine could potentially react with the electrophilic carbon of a carbonyl group. The outcome of such a reaction would depend on the specific carbonyl compound and the reaction conditions. For instance, weakly acidic carbonyl compounds can undergo alkylation reactions with alkenes in the presence of a strong base. rsc.org

Isocyanates are known to participate in a wide range of multicomponent reactions. nih.gov Given that this compound can be formed from an isocyanate, it is plausible that it could also participate in or be an intermediate in such complex reaction cascades.

Reactions with Phosphorus Halides and Formation of Phosphoranides

N,N-Dimethyl-N'-arylformamidines react with phosphorus tribromide to form cyclic zwitterionic phosphoranides as intermediate products. researchgate.net This reaction proceeds through the initial formation of a C-phosphorylated formamidine, which then reacts with another molecule of the formamidine to yield the phosphoranide. sciencesconf.org The structure of these phosphoranides has been confirmed by X-ray crystallography and DFT calculations. researchgate.net

The reaction with other phosphorus halides, such as phosphorus trichloride, can lead to different products depending on the steric hindrance of the formamidine. researchgate.netresearchgate.net For less sterically hindered formamidines, substitution of chlorine atoms can occur, leading to chlorophosphanes or benzazaphospholes. researchgate.net In some cases, five-membered heterocycles like 1,4,2-diazaphosphol-4-ium chlorides are formed. researchgate.netresearchgate.net

The reaction of C-silyl-N,N-dialkyl-N'-arylformamidines with phosphorus(III) chlorides provides a route to C-phosphanylformamidines. researchgate.net Dichlorophosphoranides featuring N,N-dimethyl-N'-arylformamidine substituents have also been isolated and characterized. researchgate.netresearchgate.net

Intramolecular Heterocyclization Processes

Formamidine derivatives are valuable precursors for the synthesis of various heterocyclic compounds through intramolecular cyclization reactions. acs.orgresearchgate.netumich.edupleiades.online For instance, (2-phenethyl)formamidines can undergo intramolecular cyclization to afford 7-substituted indolines. acs.org Similarly, N-(4-arylpyrazolyl-5)formamidines can cyclize to form pyrazolo[3,4-d]pyrimidines. researchgate.net

The reaction of N-alkenyl formamidines with an iodinating agent can lead to the selective synthesis of cyclic formamidinium salts, such as imidazoles, through an iodo-amino-cyclization process. nih.gov The nature of the iodinating agent (e.g., NIS vs. iodine) can control the formation of aromatic versus non-aromatic heterocyclic products. nih.gov

The formation of 3Н-1,3-benzazaphosphole has been demonstrated through the intramolecular heterocyclization of a pentavalent phosphorus derivative of a formamidine. researchgate.net This highlights the utility of formamidines in constructing phosphorus-containing heterocyclic systems.

Amine Exchange Reactions and Dynamic Covalent Chemistry

Amine exchange reactions are a hallmark of formamidine chemistry and are a key aspect of their utility in dynamic covalent chemistry. nih.govresearchgate.netthieme-connect.comthieme-connect.comnih.govuni-ulm.detue.nl In these reactions, the amine portion of the formamidine is exchanged with another amine. This process is often acid-mediated, where protonation of the formamidine enhances the electrophilicity of the carbon atom, facilitating nucleophilic attack by the incoming amine. nih.govthieme-connect.comthieme-connect.com

The N,N-dimethylamino group in N,N-dimethylformamidines is a common leaving group in these exchange reactions. thieme-connect.com The reaction conditions, such as the presence of mild acids like acetic, formic, or propionic acid, can have a beneficial effect on the reaction yield and rate. thieme-connect.com

This dynamic exchange allows for the modular synthesis of a wide variety of formamidines, including electron-rich compounds that are otherwise difficult to prepare. thieme-connect.comthieme-connect.com The reversibility of the amine exchange reaction is a cornerstone of dynamic covalent chemistry, enabling the creation of adaptable and robust molecular systems. nih.govuni-ulm.dewikipedia.orgnih.govd-nb.info The formamidinium moiety, in particular, has been exploited in the synthesis of stimuli-responsive mechanically interlocked molecules like researchgate.netrotaxanes. researchgate.netuni-ulm.de

The table below summarizes the effect of different acids on the amine exchange reaction of a representative N,N-dimethylformamidine.

| Acid | Equivalents of Amine | Yield (%) |

| None | 5 | 45 |

| Acetic Acid | 2 | 75 |

| Formic Acid | 2 | 70 |

| Propionic Acid | 2 | 72 |

| Trifluoroacetic Acid | 2 | 0 |

| p-Toluenesulfonic Acid | 2 | 0 |

Data adapted from a study on the acid-mediated amine exchange of N,N-dimethylformamidines. thieme-connect.com The specific formamidine and amine may vary from this compound.

Formamidine-Mediated Heterocyclic Annulation Reactions

This compound and its precursors are valuable building blocks in the synthesis of heterocyclic compounds. The reactivity of the formamidine group is harnessed to construct various ring systems through annulation reactions, where a new ring is fused onto a substrate.

A key precursor, N,N-Dimethylformamide dimethyl acetal (B89532) (DMF-DMA), reacts with compounds containing active methyl or methylene (B1212753) groups to form enamines, and with primary amines to yield formamidine derivatives. researchgate.net These intermediates are then utilized in subsequent cyclization steps to build heterocycles such as pyrimidines, pyridines, and pyrazoles. researchgate.net For instance, the reaction of an aniline (B41778) (phenylamine) with DMF-DMA can produce this compound, which then acts as a key component in the annulation process.

Furthermore, this compound participates in specialized annulation reactions. In one example, its reaction with phosphorus tribromide leads to the formation of benzazaphospholes, a class of phosphorus-containing heterocycles. researchgate.net This transformation involves the formamidine moiety facilitating the intramolecular cyclization, demonstrating its utility in creating heterocyclic systems incorporating heteroatoms other than nitrogen. researchgate.net Catalytic annulation reactions represent a cornerstone of modern synthetic chemistry, enabling the efficient construction of these complex cyclic and heterocyclic frameworks. mdpi.com

Hydrolysis Mechanisms of Formamidine Derivatives

The hydrolysis of formamidines is a critical aspect of their chemistry, particularly when they are used as protecting groups for amines. nih.gov Theoretical studies, often employing density functional theory (DFT), have provided detailed insights into the mechanistic pathways of this process for derivatives of this compound.

For N,N-dimethyl-N'-(2-oxo-1,2-dihydropyrimidinyl)formamidine, a model compound for certain antiviral drugs, the hydrolysis mechanism has been investigated in detail. nih.gov The reaction is predicted to proceed via two primary pathways:

Path A : This pathway begins with the addition of a water molecule to the C=N double bond of the formamidine group, resulting in a tetrahedral intermediate. This is followed by a proton transfer from the hydroxyl group, which can lead to the final products through several possible channels. The calculations indicate that Path A is the more favorable route in the gas phase. nih.gov

Path B : This pathway involves a simultaneous nucleophilic attack by water on the formamidine carbon atom and a proton transfer to a nitrogen atom, leading directly to the cleavage of the C-N single bond. nih.gov

Further studies incorporating a cluster-continuum model to simulate an aqueous solution show that the presence of additional water molecules can play a crucial role. nih.gov Specifically, two water molecules can act as a bridge, assisting in the initial nucleophilic attack to form the tetrahedral intermediate in Path A. nih.gov This water-assisted mechanism facilitates the reaction, with the formation of the tetrahedral intermediate being the rate-determining step both in the gas phase and in aqueous solution. nih.gov

Mechanistic Elucidation Studies

Kinetic Investigations of Formamidine Reactions

Kinetic studies provide quantitative data on reaction rates and the factors that influence them. The reaction of N,N-dialkylformamide acetals with substituted anilines to form N,N-dialkyl-N'-arylformamidines has been the subject of detailed kinetic investigations. psu.edu

Research has shown that these reactions are typically irreversible and follow a second-order kinetic equation. psu.edu The rate of the reaction is significantly influenced by the electronic nature of the substituents on the aniline's phenyl ring, with the reaction rates correlating well with Hammett (σ) constants. psu.edu The solvent also plays a crucial role; reaction rates have been measured in various solvents, including benzene, methanol, chloroform, and tetrahydrofuran, to understand its effect on the reaction mechanism. psu.edu

The structure of the formamide (B127407) acetal itself also affects the reaction rate. A discernible increase in the rate constant is observed in the order of N,N-dimethyl-, N,N-pentamethylene-, and N,N-hexamethylene-formamide acetals, which can be attributed to the increasing polar effects of the N-substituents. psu.edu A more substantial, over four-fold, rate increase is seen when the acetal contains a morpholine (B109124) moiety, suggesting the involvement of additional electronic or steric effects. psu.edu

Table 1: Factors Influencing Formamidine Formation Rates

| Factor Studied | Observation | Reference |

|---|---|---|

| Reaction Order | Follows second-order kinetics. | psu.edu |

| Aniline Substituents | Reaction rates correlate with Hammett (σ) constants. | psu.edu |

| Solvent | Reaction rates are dependent on the solvent used (e.g., benzene, methanol). | psu.edu |

| Acetal Structure | Rate increases with the polar effect of N-substituents; a morpholine moiety significantly increases the rate. | psu.edu |

Role of Intermediates in Reaction Pathways

The identification and characterization of reaction intermediates are fundamental to understanding the detailed pathway of a chemical transformation. In reactions involving this compound, specific intermediates have been isolated and studied.

In the reaction of this compound with phosphorus tribromide (PBr₃), cyclic zwitterionic phosphoranides have been identified as key intermediate products. researchgate.net The structure of one such phosphoranide was confirmed using X-ray crystallography. researchgate.net DFT calculations were employed to propose a plausible mechanism for the formation of this intermediate. researchgate.net These phosphoranide intermediates are crucial, as their subsequent reactions with amines or selenium can yield either C-phosphorylated formamidines or lead to intramolecular heterocyclization to form 3H-1,3-benzazaphospholes. researchgate.net

Applications in Organic Synthesis and Materials Science

Catalytic Applications in Organic Transformations

While the primary role of N,N-Dimethyl-N'-phenylformamidine is as a synthetic intermediate, the broader class of formamidines has found applications in catalysis. Formamidines can act as ligands for metal catalysts, influencing their reactivity and selectivity. The electronic and steric properties of the formamidine (B1211174) ligand can be tuned by changing the substituents on the nitrogen atoms.

N,N-Dimethylformamide (DMF), a related compound, is known to act as a catalyst in various reactions, such as the synthesis of acyl halides. wikipedia.orgnih.gov It can also serve as a protectant and reductant in the synthesis of metal nanoparticles used as catalysts. researchgate.net Although direct catalytic applications of this compound are not extensively detailed, its structural similarity to compounds with known catalytic activity suggests potential in this area.

Development of Advanced Materials and Polymer Chemistry Applications

The unique properties of this compound and related formamidine compounds make them interesting candidates for the development of advanced materials and applications in polymer chemistry. Nitrogen-containing heterocycles, which can be synthesized from formamidines, are used in a variety of materials, including polymers and dyes. openmedicinalchemistryjournal.com

In the field of polymer chemistry, the development of new synthetic pathways to create polymers with specific functionalities is a key area of research. klinger-lab.de The ability to introduce functional groups into polymers allows for the tailoring of their properties for specific applications, such as in next-generation batteries or responsive materials. waseda.ac.jprsc.org While specific examples of this compound in polymer synthesis are not detailed, its role as a versatile building block suggests its potential for incorporation into polymer backbones or as a functional side group. The development of new initiating systems for polymerization is crucial for creating well-defined polymers. asiaresearchnews.com

Contributions to Structure-Reactivity Relationship Studies

The study of how the structure of a molecule influences its reactivity is a fundamental aspect of chemistry. This compound and other formamidines provide a platform for investigating these relationships. The electronic and steric properties of the substituents on the formamidine nitrogen atoms can be systematically varied, and the resulting changes in reactivity can be observed and quantified.

For example, in the Vilsmeier-Haack reaction, the nature of the amide used has a significant impact on the reaction rate. rsc.org Studies have shown that the reaction is highly selective, and the polarity of the solvent has a relatively small effect on the substitution rate. rsc.org By studying compounds like this compound, chemists can gain a deeper understanding of reaction mechanisms and develop more efficient and selective synthetic methods.

Coordination Chemistry of N,n Dimethyl N Phenylformamidine and Its Analogues

Design and Synthesis of Metal-Formamidine Complexes

The design of metal-formamidine complexes often centers on tuning the steric and electronic properties of the formamidine (B1211174) ligand to achieve specific coordination environments and catalytic activities. The synthesis of these complexes is typically achieved through several established routes.

One common method involves the reaction of a primary amine with a dimethylformamide derivative. For instance, N,N-dimethyl-N'-phenylformamidine can be synthesized by reacting aniline (B41778) with a dimethylformamide-phosphorous oxychloride reagent. cdnsciencepub.com Another approach utilizes the reaction of primary amines with dimethylthioformamide in the presence of a base like sodium methoxide.

Once the formamidine ligand is prepared, it can be reacted with a suitable metal precursor to form the desired complex. For example, silver(I) N,N′-diarylformamidine complexes of the type [Ag(L)2X] (where L is the formamidine ligand and X is an anion like NO3-, CF3COO-, or CF3SO3-) have been synthesized and characterized. nih.gov Similarly, zinc(II) and copper(II) acetate (B1210297) complexes with N,N'-diarylformamidine ligands have been prepared by reacting the corresponding metal acetate with the formamidine ligand. researchgate.net

Lanthanide(III) tris(formamidinato) complexes have been synthesized through redox transmetalation/protolysis reactions involving the lanthanoid metals, bis(pentafluorophenyl)mercury, and the N,N'-bis(aryl)formamidine in THF. nih.gov Gold(I) amidinate complexes have also been synthesized, which is noteworthy given that gold(I) typically shows a lower affinity for nitrogen donor ligands compared to softer donors like phosphorus or sulfur. core.ac.uk The presence of other ligands, such as phosphines, can enhance the affinity of gold for nitrogen. core.ac.uk

The design of these complexes can also involve creating bidentate ligands to enhance thermodynamic stability. For example, a cationic metal-bisamidine catalyst was designed to be stabilized by the bidentate coordination of two amidine moieties. researchgate.net

Ligand Binding Modes and Coordination Geometries

This compound and its analogues exhibit a variety of binding modes, leading to a diverse range of coordination geometries in their metal complexes. The specific binding mode and resulting geometry are influenced by factors such as the metal ion, its oxidation state, the steric bulk of the formamidine substituents, and the presence of other ligands. numberanalytics.comwikipedia.org

Binding Modes:

Formamidine ligands can coordinate to metal centers in several ways:

Monodentate: Coordination occurs through one of the nitrogen atoms.

Bidentate Chelating: Both nitrogen atoms of the formamidine group bind to the same metal center, forming a chelate ring. This is a very common binding mode. researchgate.net

Bidentate Bridging: The two nitrogen atoms of the formamidine ligand bridge two different metal centers.

Tridentate and Tetradentate: In more complex ligands incorporating other donor atoms, such as pyridyl groups, formamidines can act as tridentate or tetradentate ligands. mdpi.com For example, N,N'-bis(pyridine-4-yl)formamidine can coordinate through the pyridyl nitrogen atoms in addition to the formamidine nitrogens. mdpi.com

The anionic formamidinate ligand, formed by deprotonation of the N-H group, is also a common coordinating species.

Coordination Geometries:

The coordination geometry around the metal center is determined by the number of coordinated ligands (the coordination number) and their spatial arrangement. Common geometries observed in metal-formamidine complexes include:

Linear: Often seen in two-coordinate silver(I) complexes. nih.gov

Trigonal Planar: Observed in a three-coordinate silver(I) complex where three N-phenyl-N′-cyano-formamidine ligands coordinate to the Ag(I) center through the cyano nitrogen atoms. acs.org

Tetrahedral: A distorted tetrahedral geometry is found in some copper(I) complexes with dithiocarbamate (B8719985) and phosphine (B1218219) co-ligands. mdpi.com Mercury(II) complexes with N,N'-bis(pyridine-4-yl)formamidine also exhibit distorted tetrahedral geometries. mdpi.com

Square Planar: A square planar geometry was observed around the Hg(II) ion in a complex with N,N'-bis(pyridine-4-yl)formamidine, where it is coordinated by two amine nitrogen atoms and two pyridyl nitrogen atoms from four different ligands. mdpi.com

Square Pyramidal: This geometry has been identified in mononuclear copper(II) carboxylate complexes. researchgate.net

Trigonal Bipyramidal: A distorted trigonal bipyramidal geometry was found in a dinuclear zinc complex. researchgate.net

Octahedral: Distorted octahedral geometry has been observed around the Cu(II) center in some carboxylate complexes. researchgate.net

Higher Coordination Numbers: Lanthanide complexes, due to the large size of the metal ions, can exhibit higher coordination numbers, such as ten-coordination in [Ln(phen)2(NO3)3] complexes. academie-sciences.fr

The following table summarizes some of the observed coordination geometries for metal complexes with formamidine analogues:

| Metal | Ligand System | Coordination Geometry |

| Ag(I) | N,N′-diarylformamidine | Linear |

| Ag(I) | N-phenyl-N′-cyano-formamidine | Trigonal Planar |

| Cu(I) | Formamidine dithiocarbamate-phosphine | Distorted Tetrahedral |

| Cu(II) | Pyridyl-formamidine and carboxylate | Square Pyramidal, Distorted Octahedral |

| Zn(II) | Pyridyl-formamidine and carboxylate | Distorted Trigonal Bipyramidal, Square Pyramidal |

| Hg(II) | N,N'-bis(pyridine-4-yl)formamidine | Square Planar, Distorted Tetrahedral |

| Ln(III) | N,N'-bis(aryl)formamidinate | Six-coordinate, Trigonal Prismatic |

Spectroscopic Characterization of Metal-Formamidine Complexes

The characterization of metal-formamidine complexes relies heavily on a combination of spectroscopic techniques, with infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy being particularly informative.

Infrared (IR) Spectroscopy:

IR spectroscopy is a powerful tool for probing the coordination of the formamidine ligand to a metal center. The C=N stretching vibration of the formamidine group is a key diagnostic band.

In free N,N-dimethyl-N'-alkyl-formamidines, the C=N stretch typically appears around 1630 cm⁻¹.

Upon protonation, an additional band can be observed near 1706 cm⁻¹.

The infrared spectrum of a complex between N,N-dimethylformamide (a related compound) and various small molecules showed a strong sensitivity of the C-H stretching wavenumber to intermolecular interactions. nih.gov This suggests that changes in the C-H stretching region of this compound upon complexation could also provide structural information.

In a study of a dimethylformamide-acyl halide complex, an intense band was observed at 2280 cm⁻¹ in the infrared spectrum of the isocyanate intermediate. cdnsciencepub.com

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy, including ¹H, ¹³C, and where applicable, metal-specific nuclei, provides detailed information about the structure and bonding in solution.

¹H NMR: The chemical shift of the azomethine proton (N=CH-N) is particularly sensitive to coordination. An upfield shift of this proton signal upon complexation is often observed, confirming the involvement of the formamidine group in binding to the metal. For example, in copper(I) dithiocarbamate-phosphine complexes, the azomethine proton shifted upfield from around 9.86–10.15 ppm in the free ligand to 8.82–9.20 ppm in the complexes. mdpi.com

¹³C NMR: The chemical shift of the formamidine carbon (N=C-N) also changes upon coordination, providing further evidence of complex formation.

Metal NMR: For certain metals, such as ³¹P in phosphine co-ligands or even the metal nucleus itself (e.g., ¹⁹⁹Hg), NMR can provide direct information about the coordination environment.

The combination of these spectroscopic techniques, often complemented by single-crystal X-ray diffraction for solid-state structure determination, allows for a thorough characterization of metal-formamidine complexes.

Steric Effects and Coordination Number Influences

The coordination number and geometry of metal-formamidine complexes are significantly influenced by steric effects arising from the substituents on the formamidine ligand. numberanalytics.com The size of the ligands can create steric hindrance around the metal center, dictating the number of ligands that can be accommodated. numberanalytics.comrsc.org

Influence of Ligand Bulk:

Lower Coordination Numbers: Bulky substituents on the nitrogen atoms of the formamidine ligand generally lead to lower coordination numbers. numberanalytics.com For instance, in lanthanide chemistry, very bulky ligands like –N(SiMe₃)₂ can result in complexes with very low coordination numbers. academie-sciences.fr The use of sterically demanding N,N'-bis(aryl)formamidines, such as those with mesityl or diisopropylphenyl groups, can lead to six-coordinate homoleptic lanthanide complexes. nih.gov

Higher Coordination Numbers: Conversely, smaller ligands allow for higher coordination numbers. numberanalytics.com

Tuning Coordination Geometry:

The steric profile of the formamidine ligand can also be used to fine-tune the coordination geometry. For example, the introduction of substituents in the 6-position of the pyridyl rings in tris-pyridyl aluminate anions has a significant impact on their coordination characteristics, leading to three-coordinate lithium cations in some cases. cam.ac.uk

Impact on Reactivity:

The steric environment created by the formamidine ligands can also influence the reactivity of the resulting metal complex. In a study of lanthanoid(III) formamidinates, the reaction of lanthanoid elements with a very bulky formamidine ligand in the presence of Hg(C₆F₅)₂ resulted in C-F activation, a process likely influenced by the steric crowding around the metal center. nih.gov

The interplay between the size of the metal ion and the steric bulk of the formamidine ligand is a crucial factor in determining the final structure and properties of the complex. This is particularly evident in the lanthanide series, where the gradual decrease in ionic radius across the series (the lanthanide contraction) often leads to changes in coordination number and geometry for a given ligand system. academie-sciences.fr

The following table illustrates the impact of ligand sterics on the coordination number in some lanthanide formamidinate complexes:

| Lanthanide (Ln³⁺) | Formamidine Ligand | Coordination Number |

| La, Ce, Nd, Sm, Tm | DippFormH (bulky) | 5 (in [Ln(DippForm)₂F(thf)]) |

| La | o-TolFormH (less bulky) | 8 (in [La(o-TolForm)₃(thf)₂]) |

| Yb | o-TolFormH | 6 (in [Yb(o-TolForm)₃]) |

This demonstrates how both the identity of the metal and the steric profile of the ligand play a critical role in dictating the coordination environment.

Theoretical and Computational Chemistry Studies

Tautomeric Preferences and Conformational Analysis

Computational studies have explored the tautomerism between formamide (B127407) and formamidine (B1211174). For N,N'-dimethylformamidine, it has been shown that the cis isomer is exclusively present and undergoes tautomerism. Conformational preferences have also been extensively studied for related classes of compounds like N,N′-diaryl-N,N′-dimethyl ureas. These studies provide insight into the rotational barriers and stable conformations of similar structural motifs. However, a specific conformational analysis and investigation of tautomeric preferences for N,N-Dimethyl-N'-phenylformamidine are absent from the current body of scientific literature.

Molecular Dynamics Simulations

Extensive searches of scientific literature and computational chemistry databases did not yield specific studies focusing on the molecular dynamics (MD) simulations of this compound. While MD simulations are a powerful tool for understanding the dynamic behavior, conformational changes, and intermolecular interactions of molecules, it appears that this particular compound has not been the subject of such detailed computational investigations.

Research in the field of computational chemistry often involves studies on related compounds which may share some structural similarities. For instance, molecular dynamics simulations have been performed on simpler analogs like N,N-dimethylformamide (DMF) to understand its liquid structure, solvation properties, and behavior in mixtures. Additionally, computational studies, though not necessarily MD simulations, have explored the conformational preferences and intermolecular interactions of other N-phenyl substituted amides and formamides.

However, due to the strict focus of this article solely on this compound, the findings from these related but distinct molecules cannot be presented here. The absence of specific MD simulation data for this compound means that a detailed discussion on its dynamic properties, such as conformational flexibility, solvent effects on its structure, and the nature of its interactions at an atomistic level over time, remains an area for future research.

Therefore, no detailed research findings or data tables pertaining to the molecular dynamics simulations of this compound can be included in this section.

Spectroscopic and Advanced Analytical Characterization in Research

Vibrational Spectroscopy (FT-IR) for Structural Assignment and Mechanistic Insights

Vibrational spectroscopy, particularly Fourier-transform infrared (FT-IR) spectroscopy, provides valuable information about the functional groups present in N,N-Dimethyl-N'-phenylformamidine. The IR spectrum is characterized by several key absorption bands that confirm its structure. The most significant vibration is the C=N (imine) stretch of the amidine group, which is typically strong and appears in the double-bond region of the spectrum. For related N,N-dimethyl-N'-alkyl-formamidines, this C=N stretching vibration is observed around 1630 cm⁻¹.

Other characteristic regions in the spectrum of this compound include:

Aromatic C-H Stretching: Bands appearing above 3000 cm⁻¹ correspond to the C-H stretching vibrations of the phenyl group.

Aliphatic C-H Stretching: Bands appearing just below 3000 cm⁻¹ are assigned to the symmetric and asymmetric stretching vibrations of the methyl groups.

Aromatic C=C Stretching: Peaks in the 1600-1450 cm⁻¹ region are indicative of the carbon-carbon stretching vibrations within the aromatic ring.

C-N Stretching: The carbon-nitrogen stretching vibrations appear in the fingerprint region, typically between 1350 and 1000 cm⁻¹.

The NIST Chemistry WebBook holds reference IR spectral data for this compound. nist.gov In mechanistic studies, FT-IR can be used to monitor reactions, for instance by observing the appearance or disappearance of the characteristic C=N band. Furthermore, upon protonation to form the N,N-Dimethyl-N'-phenylformamidinium cation, shifts in the vibrational frequencies, particularly an increase in the C=N stretching frequency, can be observed.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound in solution.

¹H NMR: The proton NMR spectrum provides a clear signature for the molecule. It typically displays a singlet for the formamidine (B1211174) proton (-N=CH-N-), signals in the aromatic region (7.5-6.8 ppm) for the phenyl group protons, and a characteristic singlet for the six equivalent protons of the two N-methyl groups.

¹³C NMR: The ¹³C NMR spectrum confirms the carbon framework. Key resonances include the formamidine carbon (>150 ppm), the carbons of the phenyl ring (150-120 ppm), and the N-methyl carbons (~40 ppm and ~34 ppm, which may be non-equivalent due to restricted rotation around the C-N single bond). researchgate.net

¹⁵N NMR: Due to the presence of two distinct nitrogen environments—the sp²-hybridized imino nitrogen and the sp³-hybridized amino nitrogen—¹⁵N NMR is particularly insightful. There is strong conjugation within the amidine group, and substituents on the phenyl ring have been shown to exert opposite shielding effects on the two nitrogen atoms. psu.edu For this compound, the amino nitrogen (N¹) is more shielded than the imino nitrogen (N²). researchgate.netpsu.edu The chemical shifts are also sensitive to solvent effects. researchgate.net

Table 1: Representative NMR Chemical Shift Data for this compound Data can vary based on solvent and experimental conditions.

| Nucleus | Functional Group | Representative Chemical Shift (δ, ppm) |

| ¹H | Formamidine CH | ~7.3 |

| Phenyl H | ~7.4 - 6.8 | |

| N-Methyl (CH₃)₂ | ~2.9 | |

| ¹³C | Formamidine C=N | ~156 |

| Phenyl C (ipso) | ~151 | |

| Phenyl C (ortho, meta, para) | ~129 - 120 | |

| N-Methyl C (non-equivalent) | ~40.5, ~34.5 | |

| ¹⁵N | Imino Nitrogen (=N-Ph) | ~-160 |

| Amino Nitrogen (-N(CH₃)₂) | ~-295 |

Mass Spectrometry (MS, HRMS, GC-MS) for Compound Identification and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to study the fragmentation pathways of this compound, providing further structural confirmation. The compound is amenable to analysis by Gas Chromatography-Mass Spectrometry (GC-MS). nist.gov

Under electron ionization (EI), the mass spectrum is characterized by a prominent molecular ion (M⁺˙) peak at m/z 148, consistent with its molecular formula C₉H₁₂N₂. nist.gov A particularly interesting and dominant feature of its fragmentation is the formation of a very stable [M-H]⁺ ion at m/z 147. researchgate.net Detailed studies using deuterium (B1214612) labeling have shown that this fragmentation involves the loss of an ortho-hydrogen from the phenyl ring, followed by cyclization to form a stable benzimidazolium cation. researchgate.net The propensity to form this cyclic ion is a major fragmentation route for N¹,N¹-dimethyl-N²-arylformamidines. researchgate.netnoah.nrw

Other significant fragments arise from the cleavage of the formamidine structure, though they are typically of lower intensity than the [M-H]⁺ ion.

Table 2: Key Mass Spectrometry Fragments for this compound (EI)

| m/z | Ion | Description |

| 148 | [C₉H₁₂N₂]⁺˙ | Molecular Ion (M⁺˙) |

| 147 | [C₉H₁₁N₂]⁺ | Loss of H radical via cyclization ([M-H]⁺) |

| 77 | [C₆H₅]⁺ | Phenyl cation |

X-ray Diffraction Studies for Solid-State Structural Elucidation

The study reveals key structural features of the cation:

The formamidinium group (C-N-C-N) is essentially planar.

The phenyl ring is twisted out of the plane of the formamidine group, a non-planar configuration that is also predicted in solution. tandfonline.comcdnsciencepub.com

In the crystal lattice, the cations and perchlorate (B79767) anions are linked by a network of N-H···O and C-H···O hydrogen bonds, forming complex supramolecular assemblies. researchgate.net

These studies confirm the connectivity of the atoms and provide precise bond lengths and angles, offering a foundational understanding of the molecule's steric and electronic properties in the solid state.

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Visible spectroscopy probes the electronic transitions within the molecule and provides insight into its system of conjugation. The UV spectrum of this compound in a non-polar solvent like cyclohexane (B81311) is characterized by two main absorption bands. tandfonline.comtandfonline.com

A high-energy absorption band is located in the far UV region, around 200 nm. tandfonline.com

A second, well-defined absorption band appears at approximately 270 nm. tandfonline.comtandfonline.com

These absorptions are attributed to π→π* transitions within the conjugated system that extends across the phenyl ring and the N-C=N moiety. The spectrum confirms the strong electronic conjugation between the amino nitrogen (N¹) and the imino nitrogen (N²). tandfonline.com The position and intensity of the absorption maximum near 270 nm are sensitive to the presence of substituents on the aromatic ring, which can alter the energy of the electronic transitions. tandfonline.comtandfonline.com

Table 3: UV-Visible Absorption Data for this compound

| Solvent | λ_max 1 (nm) | λ_max 2 (nm) | Type of Transition |

| Cyclohexane | ~200 | ~270 | π→π* |

Advanced Chromatographic Techniques (HPLC, GC) for Purity and Reaction Monitoring

Chromatographic methods are essential for separating this compound from reaction mixtures, assessing its purity, and performing quantitative analysis. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are effectively used.

HPLC: Reverse-phase HPLC is a proven technique for the analysis of this compound. Research has shown that this compound, formed as a side product in reactions involving dimethylformamide (DMF) at elevated temperatures, can be effectively separated and quantified using HPLC. researchgate.net These methods typically employ a C18 (RP-18) stationary phase with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile) and an aqueous buffer. researchgate.netresearchgate.net

GC: Gas chromatography is also well-suited for the analysis of the volatile this compound. The NIST Chemistry WebBook confirms the availability of GC data for this compound. nist.gov Studies have also focused on determining the GC retention indices for derivatives formed from reactions with N,N-dimethylformamide dimethyl acetal (B89532), which aids in their identification in complex mixtures. lookchem.com

Specialized Electrochemical Studies

The electrochemical behavior of this compound has been investigated, primarily through studies on its hydrochloride salt using techniques like cyclic voltammetry at a platinum electrode. cdnsciencepub.comcdnsciencepub.com

Initial research had assigned an anodic wave observed at +0.89 V (vs. Ag/Ag⁺ 0.01 M in acetonitrile) to the oxidation of the imino nitrogen of the amidine group. cdnsciencepub.com However, subsequent and more detailed studies, through cyclic voltammetry and preparative electrolysis, conclusively reassigned this oxidation peak. The peak at +0.90 V is now understood to be due to the oxidation of the chloride anion from the hydrochloride salt, not the amidine moiety itself. cdnsciencepub.comcdnsciencepub.com

Preparative electrooxidation of the this compound base was found to be unsuccessful due to strong and rapid passivation of the anode surface. cdnsciencepub.com These findings are critical for understanding the reactivity of the compound under electrochemical conditions and for designing related synthetic or analytical procedures.

Q & A

Q. Basic Research Focus

- NMR : NMR in CDCl reveals characteristic peaks: δ 2.8–3.1 ppm (N–CH), δ 6.5–7.5 ppm (aromatic protons), and δ 8.1–8.3 ppm (formamidine C=NH) .

- FT-IR : Strong absorption at ~1650 cm (C=N stretching) and ~2800 cm (N–CH) confirms the structure.

- Mass Spectrometry : ESI-MS typically shows [M+H] at m/z 163.1.

How do solvent polarity and substituents influence the charge-transfer properties of formamidine derivatives?

Advanced Research Focus

Studies on analogous compounds (e.g., DMPSDA) demonstrate that polar solvents (e.g., DMSO) stabilize intramolecular charge-transfer (ICT) states, leading to redshifted absorption spectra (e.g., λ shifts from 350 nm in cyclohexane to 420 nm in DMSO) . Computational modeling (B3LYP/6-31G*) reveals that electron-withdrawing substituents on the phenyl ring enhance ICT by lowering the LUMO energy. Researchers should compare experimental UV-Vis/fluorescence data (e.g., quantum yield in different solvents) with time-dependent DFT (TD-DFT) simulations to validate electronic transitions.

What computational strategies are recommended for studying the electronic structure of this compound?

Q. Advanced Research Focus

- Geometry Optimization : Use DFT (B3LYP/6-311++G**) to optimize ground-state geometry and assess planarity of the formamidine core.

- Excited-State Analysis : Apply TD-DFT to predict vertical excitation energies and compare with experimental UV-Vis spectra .

- Solvent Effects : Incorporate the polarizable continuum model (PCM) to simulate solvent interactions and predict solvatochromic shifts.

How should researchers address contradictions in fluorescence data for formamidine derivatives across studies?

Advanced Research Focus

Discrepancies in fluorescence quantum yields or lifetimes often arise from:

- Solvent Purity : Trace water in DMSO quenches fluorescence; use anhydrous solvents with molecular sieves.

- Concentration Effects : Aggregation at high concentrations (>1 mM) leads to excimer formation. Validate via concentration-dependent studies.

- Experimental Setup : Ensure consistent excitation wavelengths and detector calibration. Cross-validate with time-resolved fluorescence to resolve conflicting lifetime data .

What mechanistic insights can be gained from studying the hydrolysis of this compound?

Advanced Research Focus

Hydrolysis under acidic conditions (e.g., HCl/EtOH) cleaves the C=N bond, yielding dimethylamine and N-phenylformamide. Kinetic studies (monitored by NMR) reveal pseudo-first-order dependence on [H]. Isotopic labeling () and DFT transition-state modeling identify a protonated intermediate as the rate-limiting step. Such studies inform stability assessments for storage and application in protic environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.